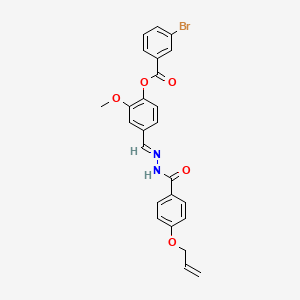
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features a unique structure that includes an allyloxy group, a carbohydrazonoyl group, and a bromobenzoate moiety, making it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-(Allyloxy)benzoic acid: This can be achieved by reacting 4-hydroxybenzoic acid with allyl bromide in the presence of a base such as potassium carbonate.
Formation of 4-(Allyloxy)benzoyl chloride: The 4-(Allyloxy)benzoic acid is then converted to its corresponding acyl chloride using thionyl chloride.
Synthesis of 4-(Allyloxy)benzoyl carbohydrazide: The acyl chloride is reacted with hydrazine hydrate to form the carbohydrazide.
Coupling with 2-methoxyphenyl 3-bromobenzoate: Finally, the carbohydrazide is coupled with 2-methoxyphenyl 3-bromobenzoate under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbohydrazonoyl group can be reduced to form a hydrazine derivative.
Substitution: The bromine atom in the bromobenzoate moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Amino or thiol-substituted benzoates.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or a diagnostic tool.
Industry: It could be used in the development of new polymers, coatings, or other industrial materials.
Mécanisme D'action
The mechanism of action of 4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(4-(Chlorobenzyloxy)benzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-(4-Hydroxybenzoyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl 3-bromobenzoate
Uniqueness
4-(2-(4-(Allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 3-bromobenzoate is unique due to the presence of the allyloxy group, which can undergo specific chemical reactions that other similar compounds may not
Propriétés
Numéro CAS |
477729-77-4 |
|---|---|
Formule moléculaire |
C25H21BrN2O5 |
Poids moléculaire |
509.3 g/mol |
Nom IUPAC |
[2-methoxy-4-[(E)-[(4-prop-2-enoxybenzoyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C25H21BrN2O5/c1-3-13-32-21-10-8-18(9-11-21)24(29)28-27-16-17-7-12-22(23(14-17)31-2)33-25(30)19-5-4-6-20(26)15-19/h3-12,14-16H,1,13H2,2H3,(H,28,29)/b27-16+ |
Clé InChI |
PASXXQGQTJTJQT-JVWAILMASA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC(=CC=C3)Br |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,5-dichloro-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12043650.png)


![4-((2,3-Dihydro-2,6-dimethyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B12043668.png)



![9-Fluoro-7-hydroxy-3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12043697.png)



